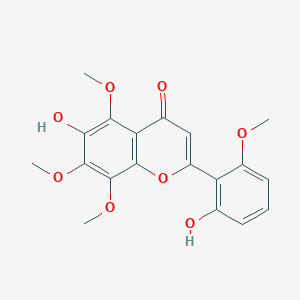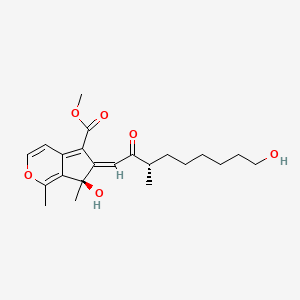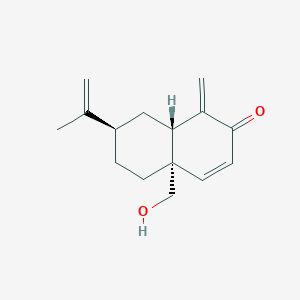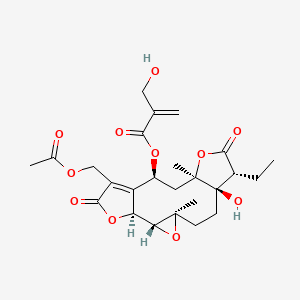
16,17-Dihydrobrachycalyxolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dihydrobrachycalyxolide is a natural product found in Vernonia brachycalyx with data available.
科学的研究の応用
Gibberellins in Plant Growth
Research by Pearce et al. (2002) on Populus species identified the presence of various gibberellins, including 16β,17-dihydro-17-hydroxy GA20, which are vital plant hormones regulating growth and development. The study expands knowledge of gibberellins in Populus, potentially impacting agricultural and botanical fields (Pearce et al., 2002).
Steroid Chemistry and Synthesis
Numazawa et al. (2008) investigated the rearrangement of 16α-hydroxy-17-keto steroids, which are structurally related to 16,17-Dihydrobrachycalyxolide. Their research provides insights into the chemical behavior of these steroids, crucial for pharmaceutical synthesis and steroid chemistry (Numazawa et al., 2008).
Nuclear Magnetic Resonance (NMR) Studies in Zeolites
Studies by Neuhoff et al. (2002) and Peng et al. (2005) involve the use of oxygen isotopes, including 17O, in zeolites. While not directly related to 16,17-Dihydrobrachycalyxolide, these studies contribute to the field of NMR spectroscopy in understanding complex molecular structures, which could be applied to the analysis of compounds like 16,17-Dihydrobrachycalyxolide (Neuhoff et al., 2002); (Peng et al., 2005).
Synthesis of Steroid Derivatives
Research by Schwarz et al. (2003) on the synthesis of diastereomeric 16,17-diols in steroids provides insights into chemical processes that could be applicable in manipulating compounds like 16,17-Dihydrobrachycalyxolide for research and therapeutic purposes (Schwarz et al., 2003).
特性
製品名 |
16,17-Dihydrobrachycalyxolide |
|---|---|
分子式 |
C25H32O11 |
分子量 |
508.5 g/mol |
IUPAC名 |
[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1 |
InChIキー |
PWMYDLPGNYMRRV-YHPJLETLSA-N |
異性体SMILES |
CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C |
正規SMILES |
CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C |
同義語 |
16,17-dihydrobrachycalyxolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



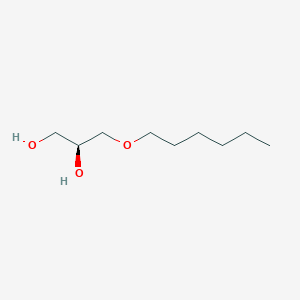
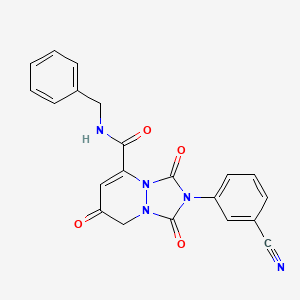
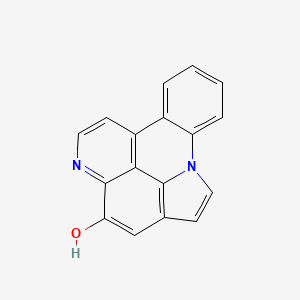
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
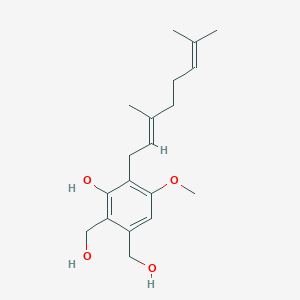
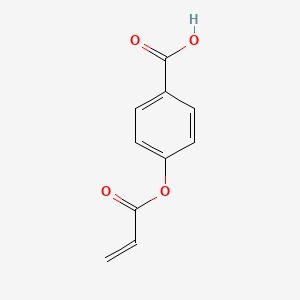
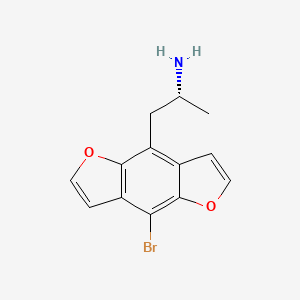
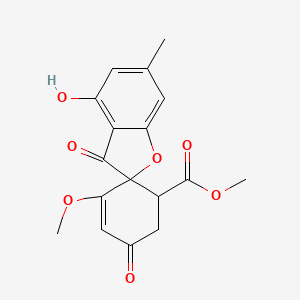
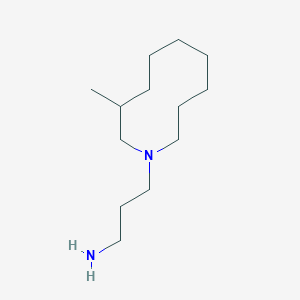
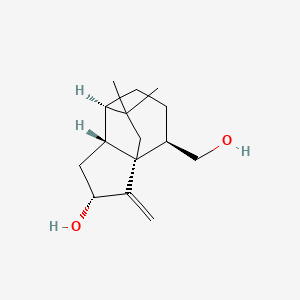
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
